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Compound of Interest

Compound Name: 2,3-Dibromopropanal

Cat. No.: B1202901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3-
Dibromopropanal (CAS No: 5221-17-0), a halogenated aldehyde of interest in synthetic

organic chemistry and drug development. Due to the limited availability of public experimental

spectra for this specific compound, this document presents predicted data based on

established spectroscopic principles and data from analogous structures. It also includes

comprehensive, standardized experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a conceptual

workflow for its analysis.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2,3-Dibromopropanal.
These predictions are derived from the analysis of its chemical structure and comparison with

known spectral data for similar aliphatic aldehydes and brominated organic compounds.

Table 1: Predicted ¹H NMR Data for 2,3-Dibromopropanal
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~9.5 - 9.7 Doublet 1H
Aldehydic proton (-

CHO)

~4.5 - 4.7 Multiplet 1H
Methine proton (-

CHBr-)

~3.8 - 4.0 Multiplet 2H
Methylene protons (-

CH₂Br)

Table 2: Predicted ¹³C NMR Data for 2,3-Dibromopropanal

Chemical Shift (δ, ppm) Carbon Assignment

~190 - 195 Carbonyl carbon (C=O)

~50 - 55 Methine carbon (-CHBr-)

~35 - 40 Methylene carbon (-CH₂Br)

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2,3-Dibromopropanal

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2900 - 3000 Medium C-H stretch (aliphatic)

~2720 & ~2820 Medium
C-H stretch (aldehyde, Fermi

resonance)

~1725 - 1740 Strong C=O stretch (carbonyl)

~1400 - 1450 Medium C-H bend (scissoring/bending)

~600 - 700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for 2,3-Dibromopropanal
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m/z Ratio Proposed Fragment Notes

214/216/218 [C₃H₄Br₂O]⁺
Molecular ion peak cluster

(due to Br isotopes)

135/137 [C₃H₄BrO]⁺ Loss of a bromine radical

107/109 [C₂H₄Br]⁺
Alpha-cleavage with loss of

CHO

29 [CHO]⁺ Formyl cation

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 2,3-
Dibromopropanal.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation: Dissolve approximately 5-10 mg of purified 2,3-Dibromopropanal in
about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard

5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

Use a standard 90° pulse sequence.

Set the relaxation delay to at least 2 seconds to ensure full relaxation of all protons.

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise

ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1202901?utm_src=pdf-body
https://www.benchchem.com/product/b1202901?utm_src=pdf-body
https://www.benchchem.com/product/b1202901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

carbon.

A longer relaxation delay (e.g., 5 seconds) may be necessary for the full observation of the

carbonyl carbon.

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak

(e.g., CDCl₃ at 77.16 ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

ATR Method (preferred for liquids): Place a small drop of neat 2,3-Dibromopropanal
directly onto the ATR crystal. Ensure the entire crystal surface is covered.

Thin Film Method: If an ATR accessory is not available, place a drop of the liquid sample

between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or clean salt plates.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

The resulting spectrum should be displayed in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source,

coupled with a gas chromatograph (GC-MS) for sample introduction and separation from any

impurities.

Sample Introduction:

Dilute a small amount of 2,3-Dibromopropanal in a volatile organic solvent (e.g.,

dichloromethane or diethyl ether).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Use a suitable GC column (e.g., a non-polar capillary column like DB-5) and a

temperature program that allows for the elution of the compound.

Ionization and Analysis:

The sample molecules are bombarded with a beam of high-energy electrons (typically 70

eV) in the EI source, causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated by a mass analyzer

(e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating a mass spectrum.

Data Analysis:

Identify the molecular ion peak cluster, which will show a characteristic isotopic pattern for

two bromine atoms.

Analyze the fragmentation pattern to identify key structural fragments.
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Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2,3-Dibromopropanal.
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Caption: A workflow for the spectroscopic characterization of 2,3-Dibromopropanal.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2,3-
Dibromopropanal]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202901#spectroscopic-data-of-2-3-
dibromopropanal-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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